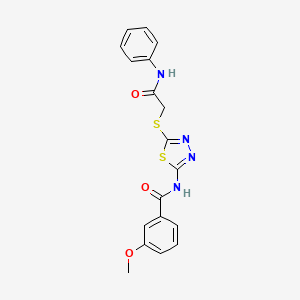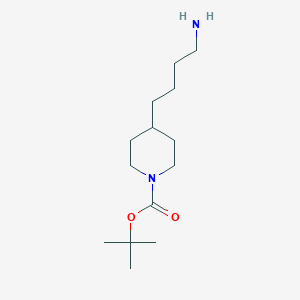
Tert-butyl chlorosulfonylcarbamate
Übersicht
Beschreibung
Tert-butyl chlorosulfonylcarbamate is an organic compound with the chemical formula C5H10ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl chlorosulfonylcarbamate can be synthesized through a reaction involving tert-butyl carbamate and chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general synthetic procedure involves the following steps :
Reaction Setup: The reaction is carried out in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: Tert-butyl carbamate is added to the solvent, followed by the slow addition of chlorosulfonic acid while maintaining a low temperature (0-5°C).
Reaction Progress: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to control temperature, pressure, and reagent addition. The product is typically purified using large-scale crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl chlorosulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form tert-butyl carbamate and chlorosulfonic acid.
Aminosulfonylation: It can be used in the direct aminosulfonylation of electron-rich (hetero)arenes, forming sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Diisopropylethylamine (for aminosulfonylation)
Conditions: Mild temperatures, inert atmosphere
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Tert-butyl Carbamate: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Tert-butyl chlorosulfonylcarbamate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in pharmaceutical and agrochemical industries.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds, including potential drug candidates.
Biological Research: It is used as a tool for modifying biomolecules, such as proteins and peptides, to study their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl chlorosulfonylcarbamate involves its reactivity with nucleophiles. The compound’s chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A precursor in the synthesis of tert-butyl chlorosulfonylcarbamate.
Chlorosulfonic acid: A reagent used in the synthesis of this compound.
Sulfonamide Derivatives: Compounds with similar sulfonyl functional groups.
Uniqueness
This compound is unique due to its combination of tert-butyl and chlorosulfonyl functional groups. This combination imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to undergo aminosulfonylation reactions under mild conditions without the need for catalysts further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZZLBZXOBEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B2953705.png)


![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)



![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2953722.png)



![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)
